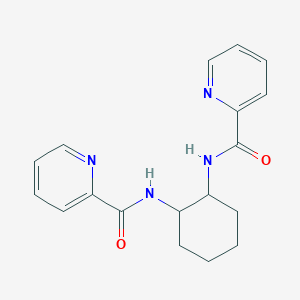
N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide: is a chemical compound with the molecular formula C18H20N4O2 . It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexane ring and two picolinamide groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide typically involves the reaction of trans-1,2-diaminocyclohexane with picolinic acid derivatives. One common method includes the use of polytetrafluoroethylene at 90°C for 72 hours . The reaction involves mixing 0.1 mmol of copper(II) perchlorate hexahydrate and 0.1 mmol of the compound in methanol, followed by stirring at room temperature for 20 minutes before transferring to a reaction vessel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The key is to ensure high purity and yield, which can be achieved through careful control of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Chemistry: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and storage .
Industry: In industrial settings, N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism by which N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide exerts its effects is primarily through its ability to act as a ligand. It binds to metal ions, forming stable complexes that can participate in various chemical reactions. The molecular targets include metal ions such as copper, iron, and zinc, which are essential for many biological and chemical processes .
類似化合物との比較
trans-N,N’-Dimethylcyclohexane-1,2-diamine: This compound is also a ligand used in coordination chemistry and shares structural similarities with N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide.
trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: Another related compound used as a chelating agent in various applications.
Uniqueness: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in applications requiring robust and reliable metal ion binding.
特性
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
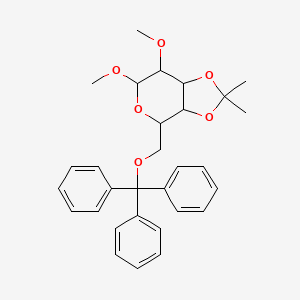

![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
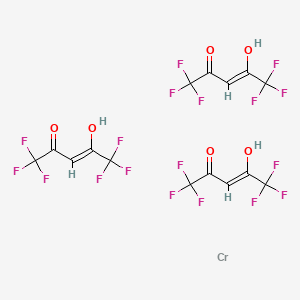
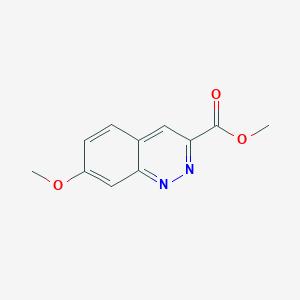

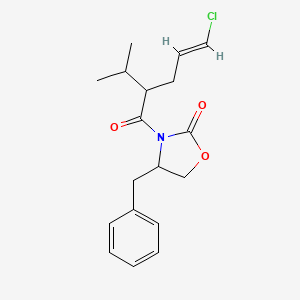
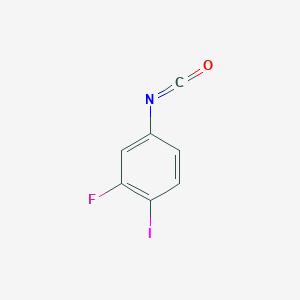
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)


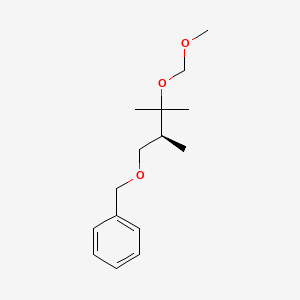

![disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12325412.png)
